molecular formula C20H14N4O4S B14363213 2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole CAS No. 91709-03-4

2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole

Cat. No.: B14363213
CAS No.: 91709-03-4
M. Wt: 406.4 g/mol
InChI Key: SJYCOJDFNDPUSW-UHFFFAOYSA-N
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Description

2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole is a complex organic compound with a molecular formula of C20H14N4O4S. This compound is characterized by the presence of a benzimidazole core, a benzyl group, and a 2,4-dinitrophenyl sulfanyl moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with benzaldehyde under acidic conditions.

    Introduction of Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Attachment of 2,4-Dinitrophenyl Sulfanyl Group: The final step involves the nucleophilic substitution of the benzimidazole derivative with 2,4-dinitrophenyl sulfanyl chloride.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzylic and phenyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzimidazole core.

    Reduction: Reduced forms of the nitro groups to amines.

    Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.

Scientific Research Applications

2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes and disruption of cellular functions.

Comparison with Similar Compounds

Similar Compounds

    2-Benzyl-1H-benzimidazole: Lacks the 2,4-dinitrophenyl sulfanyl group.

    2-[(2,4-Dinitrophenyl)sulfanyl]-1H-benzimidazole: Lacks the benzyl group.

    1-[(2,4-Dinitrophenyl)sulfanyl]-1H-benzimidazole: Lacks the benzyl group and has a different substitution pattern.

Uniqueness

2-Benzyl-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole is unique due to the presence of both the benzyl group and the 2,4-dinitrophenyl sulfanyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

91709-03-4

Molecular Formula

C20H14N4O4S

Molecular Weight

406.4 g/mol

IUPAC Name

2-benzyl-1-(2,4-dinitrophenyl)sulfanylbenzimidazole

InChI

InChI=1S/C20H14N4O4S/c25-23(26)15-10-11-19(18(13-15)24(27)28)29-22-17-9-5-4-8-16(17)21-20(22)12-14-6-2-1-3-7-14/h1-11,13H,12H2

InChI Key

SJYCOJDFNDPUSW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2SC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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